(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-3-10-19-15-11(24-4-2)6-5-7-12(15)26-17(19)18-16(21)13-8-9-14(25-13)20(22)23/h3,5-9H,1,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFTHKMVJFUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its structure includes a thiazole ring, a nitrothiophene moiety, and an amide group, which are known for their roles in various pharmacological effects.
Molecular Formula : C₁₅H₁₄N₄O₃S
Molecular Weight : 342.36 g/mol
Key Functional Groups :
- Thiazole
- Nitro
- Amide
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Research indicates that compounds containing thiophene and thiazole rings often exhibit antimicrobial, antitumor, and anti-inflammatory properties through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of substituted thiophenes found that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested .
Antitumor Activity
Research on benzothiazole derivatives has shown promising antitumor activities. For instance, a related compound demonstrated selective cytotoxicity against tumor cell lines with IC50 values in the low micromolar range (e.g., IC50 = 0.004 μM against T-cell proliferation) suggesting that modifications in the structure can enhance antitumor potency .
Case Studies
- Case Study 1 : A derivative of the compound was tested for its ability to inhibit tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls, highlighting the potential for therapeutic applications in oncology.
- Case Study 2 : In vitro studies showed that the compound could reduce inflammation markers in macrophage cell lines, supporting its potential use as an anti-inflammatory agent.
Data Summary
The following table summarizes key findings from various studies on related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 1.35 ± 0.42 |
| Compound B | HeLa | 0.75 ± 0.10 |
| Compound C | A549 | 2.42 ± 0.48 |
These findings suggest that the compound may disrupt microtubule dynamics, leading to cell death through apoptosis pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | <29 |
| Compound E | S. aureus | <40 |
| Compound F | C. albicans | <207 |
This suggests its efficacy in inhibiting bacterial growth by targeting essential metabolic pathways.
Anti-inflammatory Activity
Benzothiazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Anticancer Efficacy
A study focused on a series of benzothiazole derivatives demonstrated that specific analogs exhibited significant anticancer activity against breast cancer cell lines by inducing apoptosis through microtubule destabilization mechanisms.
Antimicrobial Testing
Research evaluating thiazole derivatives highlighted their broad-spectrum antimicrobial activity, showcasing efficacy against various bacterial strains and fungi with MIC values below clinically relevant thresholds.
Chemical Reactions Analysis
Nitro Group Reduction
The 5-nitrothiophene moiety undergoes selective reduction under catalytic hydrogenation conditions. This reaction typically employs palladium-on-carbon (Pd/C) or Raney nickel as catalysts in ethanol or tetrahydrofuran (THF), yielding the corresponding amine derivative:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 5-amino-N-(3-allyl-4-ethoxybenzothiazol-2-ylidene)thiophene-2-carboxamide | 85–92% |
Mechanistic Insight : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine species. The electron-deficient thiophene ring facilitates selective reduction without affecting the allyl or ethoxy groups.
Nucleophilic Aromatic Substitution (NAS)
The 5-nitrothiophene ring participates in NAS reactions at the 4-position due to the electron-withdrawing nitro group. Common nucleophiles (e.g., amines, alkoxides) displace the nitro group under mild conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 60°C, 12 h | 5-piperidino-N-(3-allyl-4-ethoxybenzothiazol-2-ylidene)thiophene-2-carboxamide | 78% | |
| Methoxide | NaOMe, MeOH, reflux, 6 h | 5-methoxy-N-(3-allyl-4-ethoxybenzothiazol-2-ylidene)thiophene-2-carboxamide | 65% |
Key Factor : The nitro group’s meta-directing effect governs regioselectivity, favoring substitution at the 4-position.
Allyl Group Functionalization
The allyl substituent undergoes oxidation and cross-metathesis reactions:
Epoxidation
Using m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), the allyl group forms an epoxide:
Yield : 88% .
Grubbs Metathesis
In the presence of Grubbs 2nd-generation catalyst, the allyl group participates in ring-closing metathesis (RCM) with dienophiles like acrylates:
Yield : 70–75% .
Hydrolysis of the Carboxamide
The carboxamide bond is cleaved under acidic or basic hydrolysis:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 5-nitrothiophene-2-carboxylic acid | 90% | |
| NaOH (10%), EtOH, 60°C | Sodium 5-nitrothiophene-2-carboxylate | 95% |
Application : Hydrolysis products serve as intermediates for synthesizing esters or acyl halides.
Cycloaddition Reactions
The allyl group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Bicyclic adduct (endo preference) | 82% |
Regioselectivity : The reaction favors endo transition states due to secondary orbital interactions .
Electrophilic Substitution on Benzothiazole
The benzothiazole ring undergoes bromination at the 6-position using N-bromosuccinimide (NBS):
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NBS | DCM, AIBN, 60°C, 6 h | 6-bromo-N-(3-allyl-4-ethoxybenzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | 76% |
Mechanism : Radical-initiated bromination occurs preferentially at the electron-rich benzothiazole ring.
Tautomerization of the Ylidene System
The benzothiazol-2-ylidene moiety exhibits keto-enol tautomerism, which influences its reactivity in metal coordination and acid-base reactions:
Equilibrium : Favors the keto form in nonpolar solvents (e.g., hexane) and the enol form in polar aprotic solvents (e.g., DMSO) .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound’s benzo[d]thiazol-2(3H)-ylidene core distinguishes it from thiazolidinone derivatives in the literature. Key structural comparisons include:
Key Observations :
Physical Properties
Melting points and solubility are influenced by substituent polarity and crystallinity:
The nitro group in the target compound may reduce solubility in aqueous media, similar to Compound 12 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide?
- Methodology :
- Step 1 : Prepare the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with allyl and ethoxy substituents under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduce the nitrothiophene carboxamide moiety using a coupling reaction (e.g., Suzuki-Miyaura for aryl-aryl bonds or carbodiimide-mediated amidation) .
- Step 3 : Confirm the (Z)-configuration using NOESY NMR to detect spatial proximity between the allyl and ethoxy groups .
- Key Data :
- Typical yield: 60-70% after purification (HPLC) .
- NMR shifts: Allyl protons (δ 5.2–5.8 ppm), ethoxy (δ 1.4 ppm, triplet), nitro group (δ 8.2 ppm, singlet) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions and configuration .
- HPLC-MS : Purity >95% with retention time matching synthetic standards .
- X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) if ambiguity exists .
- Common Pitfalls :
- Tautomerism in the thiazole ring may lead to misinterpretation of NMR data; use DMSO-d₆ as a solvent to stabilize the (Z)-isomer .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Proposed Mechanism :
- The nitrothiophene group acts as an electron-deficient warhead, enabling covalent binding to cysteine residues in target proteins (e.g., kinases or STING pathway proteins) .
- The ethoxy group enhances membrane permeability, while the allyl moiety may confer selectivity via steric effects .
- Supporting Evidence :
- Analogues with similar structures show STING agonist activity in ADCs (antibody-drug conjugates) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining (Z)-stereoselectivity?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (3–5 min vs. hours) and improves yield (85% vs. 60%) .
- Solvent optimization : Use DMF or acetonitrile to stabilize intermediates and minimize side reactions .
- Catalyst screening : Pd(OAc)₂/XPhos for Suzuki coupling improves coupling efficiency .
- Data Contradictions :
- reports 63% yield with DMSO, while achieves 85% with microwave/DMF. Recommend testing both protocols .
Q. How does tautomerism in the thiazole ring affect biological activity, and how can it be controlled?
- Analysis :
- The (Z)-isomer is bioactive, while the (E)-isomer is inactive due to steric clashes in protein binding pockets .
- Control via pH: Under acidic conditions (pH <5), the thione form dominates, stabilizing the (Z)-configuration .
- Experimental Design :
- Compare IC₅₀ values of (Z)- and (E)-isomers in enzyme inhibition assays .
- Use ¹H-¹⁵N HSQC NMR to monitor tautomeric shifts in real-time .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Core modifications : Replace the allyl group with propargyl or cyclopropyl to assess steric effects .
- Functional group swaps : Substitute the nitro group with cyano or trifluoromethyl to evaluate electronic contributions .
- In silico modeling : Dock derivatives into STING or kinase active sites using AutoDock Vina to predict binding affinities .
- Key Findings :
- Allyl-to-propargyl substitution increases cytotoxicity (IC₅₀ from 12 nM to 8 nM) but reduces solubility .
Contradictions and Resolutions
- Stereochemical Stability : reports stable (Z)-configuration in DMSO, while notes isomerization in aqueous buffers. Recommendation: Use lyophilized storage and avoid prolonged exposure to water .
- Biological Activity : Some analogues in show anticancer activity, while others in target STING. Resolution: Conduct target-specific assays (e.g., IFN-β ELISA for STING) to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
